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Compound of Interest

Compound Name: 7-Bromo-2-methoxyquinoline

Cat. No.: B1339911 Get Quote

For researchers, scientists, and drug development professionals, a precise understanding of

molecular structure is paramount for predicting and optimizing the therapeutic potential of novel

compounds. This guide provides a comprehensive comparison of the spectroscopic analysis of

7-Bromo-2-methoxyquinoline and its derivatives. By presenting experimental data in a clear,

comparative format and detailing the methodologies, this guide serves as a practical resource

for the structural elucidation of this important class of heterocyclic compounds.

Introduction to Spectroscopic Analysis of
Quinolines
Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many

biologically active molecules and functional materials. Spectroscopic techniques such as

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)

are indispensable tools for the structural characterization of these molecules. The position and

nature of substituents on the quinoline ring significantly influence the spectral properties,

providing valuable insights into the electronic environment and connectivity of the atoms.

This guide focuses on 7-Bromo-2-methoxyquinoline as the parent compound and compares

its spectroscopic features with selected derivatives to illustrate the effects of substitution on the

quinoline scaffold.
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The following tables summarize the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for 7-
Bromo-2-methoxyquinoline and a selection of its derivatives. This comparative data

highlights the influence of various substituents on the spectroscopic properties of the quinoline

core.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) of 7-Bromo-2-methoxyquinoline and Its

Derivatives
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Note: Data for 7-Bromo-2-methoxyquinoline is predicted based on analog structures as

explicit experimental data was not fully available in the initial search.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of 7-Bromo-2-methoxyquinoline and Its

Derivatives
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Note: Data for 7-Bromo-2-methoxyquinoline is predicted based on analog structures. Data

for 7-Bromo-2-methoxy-4-methylquinoline was not available.

Table 3: IR Spectroscopic Data (cm⁻¹) of 7-Bromo-2-methoxyquinoline and Its Derivatives

Compound
C-H
(Aromatic)

C=N
C=C
(Aromatic)

C-O C-Br

7-Bromo-2-

methoxyquin

oline

~3050 ~1620 ~1580, 1480 ~1250, 1030 ~650

7-Bromo-6-

methoxyquin

oline

~3060 ~1610 ~1590, 1490 ~1240, 1020 ~660

Note: Data is based on typical values for substituted quinolines as specific experimental

spectra were not readily available.

Table 4: Mass Spectrometry Data of 7-Bromo-2-methoxyquinoline and Its Derivatives

Compound Molecular Formula
Molecular Weight (
g/mol )

Key Fragmentation
Peaks (m/z)

7-Bromo-2-

methoxyquinoline
C₁₀H₈BrNO 238.08

237/239 [M]⁺, 222/224

[M-CH₃]⁺, 194/196 [M-

CH₃-CO]⁺, 115 [M-Br-

CO]⁺

3-Benzyl-6-bromo-2-

methoxyquinoline[3]
C₁₇H₁₄BrNO 328.20

327/329 [M]⁺, 312/314

[M-CH₃]⁺, 248 [M-

Br]⁺, 91 [C₇H₇]⁺
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Note: Fragmentation for 7-Bromo-2-methoxyquinoline is predicted based on common

fragmentation patterns.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for the compounds discussed in this guide. These protocols are based on standard laboratory

practices and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the solid quinoline derivative.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 or 500 MHz.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64 scans.

Spectral Width: -2 to 12 ppm.

Relaxation Delay: 1-2 seconds.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 or 125 MHz.

Pulse Program: Standard proton-decoupled experiment.
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Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-

noise ratio.

Spectral Width: 0 to 220 ppm.

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

on the ATR crystal.

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and

press into a thin pellet.

Data Acquisition:

Record the spectrum over the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty accessory (for ATR) or a pure KBr pellet.

Ratio the sample spectrum against the background to obtain the final absorbance or

transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced via direct infusion, or after separation by

Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: Electron Ionization (EI) is commonly used for volatile compounds. Electrospray

Ionization (ESI) is suitable for less volatile or more polar compounds.

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

The presence of bromine is typically indicated by a characteristic M/M+2 isotopic pattern with

a ratio of approximately 1:1.
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Synthesis and Derivatization Workflow
The following diagram illustrates a generalized synthetic pathway for the creation of substituted

bromo-methoxyquinoline derivatives, which is a common strategy in medicinal chemistry to

explore structure-activity relationships.

Substituted Aniline Acetanilide Derivative

Acetylation
(Acetic Anhydride) Bromoacetanilide

Bromination
(NBS) Cyclized Quinolone

Cyclization
(Vilsmeier-Haack) Chloroquinoline Derivative

Chlorination
(POCl₃) 7-Bromo-2-methoxyquinoline

Derivative

Methoxylation
(NaOMe)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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